molecular formula C10H12ClN B1416631 (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine CAS No. 1055949-63-7

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine

Cat. No.: B1416631
CAS No.: 1055949-63-7
M. Wt: 181.66 g/mol
InChI Key: JKGNIZNLBBLURY-SNVBAGLBSA-N
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Description

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom at the 7th position of the tetrahydronaphthylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine typically involves the reduction of the corresponding nitro compound or the amination of a suitable precursor. One common method is the catalytic hydrogenation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-nitro, using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, removing the chlorine atom.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

Major Products:

    Oxidation: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthylamine.

    Substitution: Formation of 7-azido-1,2,3,4-tetrahydronaphthylamine or 7-cyano-1,2,3,4-tetrahydronaphthylamine.

Scientific Research Applications

(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Chloro-1,2,3,4-tetrahydronaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydronaphthylamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    7-Bromo-1,2,3,4-tetrahydronaphthylamine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

Uniqueness: (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine is unique due to the presence of both the chlorine atom and the amine group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGNIZNLBBLURY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055949-63-7
Record name (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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